L-Aspartamide, L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

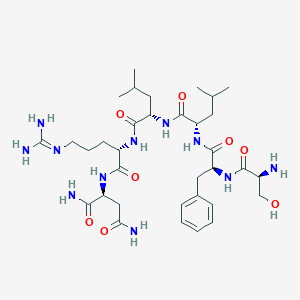

The compound “L-Aspartamide, L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-” is a complex organic molecule. Compounds of this nature often have significant roles in biological systems, pharmaceuticals, or as intermediates in chemical synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes. Each step requires precise control of reaction conditions such as temperature, pH, and solvent choice.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often using automated systems to ensure consistency and efficiency. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Wissenschaftliche Forschungsanwendungen

Biocompatibility and Biodegradability

L-Aspartamide derivatives are recognized for their excellent biocompatibility and biodegradability, making them suitable for biomedical applications. The polymeric forms of aspartamide have been extensively studied for their potential as drug carriers due to their ability to facilitate controlled drug release and improve therapeutic efficacy. Poly(aspartamide) derivatives can be engineered to respond to environmental stimuli such as pH and temperature, enhancing their functionality in targeted drug delivery systems .

Stimuli-Responsive Drug Delivery Systems

The development of stimuli-responsive poly(aspartamide) derivatives has opened new avenues in drug delivery. These polymers can undergo conformational changes in response to external stimuli, allowing for the controlled release of therapeutic agents. For instance, temperature-responsive poly(aspartamide) derivatives have been synthesized that exhibit phase transitions at specific temperatures, which can be utilized to release drugs at targeted sites within the body .

Table 1: Properties of Stimuli-Responsive Poly(aspartamide) Derivatives

| Property | Description | Application |

|---|---|---|

| Biocompatibility | High compatibility with biological tissues | Drug delivery |

| Biodegradability | Degrades into non-toxic byproducts | Tissue engineering |

| Temperature Sensitivity | Phase transition at specific temperatures | Controlled drug release |

| pH Sensitivity | Changes properties in response to pH variations | Targeted therapies |

Biomedical Applications

L-Aspartamide and its derivatives are being explored for various biomedical applications beyond drug delivery:

- Gene Delivery : Research has highlighted the potential of aspartamide-based polymers in gene therapy, where they serve as carriers for nucleic acids .

- Tissue Engineering : Their biocompatible nature makes them suitable scaffolds for tissue engineering applications, aiding in cell attachment and growth .

- Cancer Therapy : The ability to conjugate anticancer drugs with aspartamide-based carriers enhances the specificity and efficacy of cancer treatments .

Case Study 1: Poly(aspartamide)-Based Micelles

A study focused on designing reduction-sensitive micelles from poly(aspartamide) for intracellular delivery of anticancer drugs demonstrated enhanced therapeutic effects compared to conventional methods. The micelles were able to encapsulate drugs effectively and release them in response to intracellular reducing environments .

Case Study 2: Prevention of Aspartimide Formation

Research has shown that modifying peptide synthesis techniques can prevent the formation of aspartimide, a byproduct that interferes with peptide stability. By utilizing novel protecting groups during solid-phase peptide synthesis (SPPS), researchers successfully synthesized peptides with higher yields and purity, thereby improving their applicability in therapeutic contexts .

Conclusion and Future Perspectives

The applications of L-Aspartamide and its derivatives are vast and continually evolving. With ongoing research focusing on enhancing their properties and functionalities, these compounds hold promise for significant advancements in drug delivery systems, gene therapy, and tissue engineering. As methodologies improve—particularly in preventing unwanted byproducts during synthesis—the potential for these compounds in clinical applications will likely expand.

Future research should focus on:

- Developing more sophisticated stimuli-responsive systems.

- Exploring combinations with other biopolymers for enhanced performance.

- Conducting clinical trials to evaluate efficacy and safety profiles in human subjects.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. This could involve interactions with amino acid residues, changes in protein conformation, or alterations in cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds might include other peptides or peptide-like molecules with similar functional groups and structural features.

Uniqueness

The uniqueness of this compound could lie in its specific sequence of amino acids, the presence of unique functional groups, or its particular three-dimensional structure, which could confer specific biological or chemical properties.

Biologische Aktivität

L-Aspartamide, L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl- is a complex peptide that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Composition

The compound consists of a sequence of amino acids linked by peptide bonds, specifically:

- L-Aspartamide

- L-Serine

- L-Phenylalanine

- L-Leucine (two residues)

- L-Arginine

This sequence contributes to its unique properties and biological activity.

The biological activity of L-Aspartamide, L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl- can be attributed to several mechanisms:

- Receptor Interaction : It may interact with specific receptors in cells, influencing signaling pathways that regulate various physiological processes.

- Neuroprotective Effects : Some studies suggest that peptides similar to this compound exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

- Antioxidant Activity : The presence of specific amino acids like arginine may contribute to antioxidant effects, mitigating oxidative stress in cells.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Neurological Disorders : Due to its neuroprotective properties, it may be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.

- Metabolic Disorders : The compound's ability to influence metabolic pathways could make it a candidate for treating metabolic syndrome or diabetes.

- Cancer Therapy : Research indicates that certain peptides can inhibit tumor growth or enhance the efficacy of existing cancer treatments.

Case Study 1: Neuroprotection in Animal Models

A study investigated the effects of a peptide similar to L-Aspartamide on neuroprotection in rodent models of neurodegeneration. The results indicated significant improvements in cognitive function and reduced neuronal death when administered before the onset of neurodegenerative symptoms. These findings suggest a potential application for L-Aspartamide in preventing or mitigating neurodegenerative diseases.

Case Study 2: Antioxidant Properties

Another research project focused on the antioxidant capacity of this peptide. In vitro assays demonstrated that it effectively scavenged free radicals and reduced oxidative stress markers in cultured human cells. This suggests that L-Aspartamide could play a role in protecting cells from oxidative damage, which is implicated in various chronic diseases.

Table: Summary of Biological Activities

| Activity Type | Mechanism | Potential Applications |

|---|---|---|

| Neuroprotection | Receptor modulation | Alzheimer's, Parkinson's |

| Antioxidant | Free radical scavenging | Chronic disease prevention |

| Metabolic Regulation | Influence on metabolic pathways | Diabetes management |

| Cancer Therapy | Inhibition of tumor growth | Enhancing chemotherapy efficacy |

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H57N11O8/c1-18(2)13-24(31(51)41-22(11-8-12-40-34(38)39)30(50)42-23(28(37)48)16-27(36)47)44-32(52)25(14-19(3)4)45-33(53)26(43-29(49)21(35)17-46)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,46H,8,11-17,35H2,1-4H3,(H2,36,47)(H2,37,48)(H,41,51)(H,42,50)(H,43,49)(H,44,52)(H,45,53)(H4,38,39,40)/t21-,22-,23-,24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYITGOEDRTTLM-FRSCJGFNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H57N11O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.